molecular formula C14H16O3 B1315983 Benzyl 4-oxocyclohexanecarboxylate CAS No. 62596-26-3

Benzyl 4-oxocyclohexanecarboxylate

Cat. No. B1315983
CAS RN: 62596-26-3
M. Wt: 232.27 g/mol
InChI Key: AMDOCFYEPPIDNK-UHFFFAOYSA-N
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Description

Benzyl 4-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It has diverse applications and is a key player in scientific research.


Synthesis Analysis

The synthesis of Benzyl 4-oxocyclohexanecarboxylate involves the reaction of 4-oxocyclohexanecarboxylic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of (bromomethyl) benzene . The mixture is stirred at room temperature for 2 days, and the crude product is purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of Benzyl 4-oxocyclohexanecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .

Scientific Research Applications

Enantioselective Synthesis

Benzyl 4-oxocyclohexanecarboxylate plays a crucial role in enantioselective synthesis. For instance, it is used as an essential intermediate for a series of potent CCR2 antagonists. A key step in its synthesis involves an iodolactamization, leading to a highly functionalized product with increased efficiency (Campbell et al., 2009).

Design and Synthesis of Functional Cyclic Esters

The compound is integral in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Aromatization Pathway in Microbial Degradation

In microbiology, benzyl 4-oxocyclohexanecarboxylate is involved in the aromatization pathway of cyclohexanecarboxylate degradation. This pathway is crucial in the microbial degradation of n-alkylcycloparaffins and anaerobic degradation of benzoate (Yamamoto et al., 2021).

Ligand in Copper-Catalyzed Coupling Reactions

It serves as an efficient and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides, leading to the synthesis of a variety of products (Lv & Bao, 2007).

Catalyst in Hydrocarboxylation

This compound is used in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing its catalytic activity and selectivity in certain chemical reactions (Paul et al., 2016).

Carboxylation of C-H Bonds

It is instrumental in the carboxylation of benzylic and aliphatic C-H bonds with CO2, providing direct access from hydrocarbons to corresponding carboxylic acids (Ishida et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed, very toxic to aquatic life, and can cause skin irritation and serious eye irritation . It’s important to handle Benzyl 4-oxocyclohexanecarboxylate with care, given the potential for similar hazards.

properties

IUPAC Name

benzyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDOCFYEPPIDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572346
Record name Benzyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-oxocyclohexanecarboxylate

CAS RN

62596-26-3
Record name Benzyl 4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzyl 4-hydroxycyclohexane carboxylate (32.1 g, 137.2 mmol) in 400 mL of dichloromethane was added pyridinium chlorochromate (68.8 g, 274.0 mmol) in portions over 10 minutes. After two hours, the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane to afford benzyl 4-oxocyclohexane carboxylate as an oil.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an acetone solution containing 12.0 g (84.4 mmol) of 4-ketocyclohexane carboxylic acid and 4.7 g (33.8 mmol) of potassium carbonate, 17.3 g (101.3 mmol) of benzyl bromide was added at room temperature. Next, this was agitated at 60° C. for 3 hours. After the reaction ended, crude product was obtained, and after potassium carbonate was removed by filtration and acetone was evaporated, the crude product was purified by silica gel column chromatography, and 16.5 g of 4-ketocyclohexane carboxylic acid phenylmethyl ester was obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-oxocyclohexanecarboxylate
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Citations

For This Compound
2
Citations
DM Opsenica, J Radivojević, IZ Matić, T Štajner… - Synthesis - shd-pub.org.rs
S1 Supporting material Tetraoxanes as inhibitors of Apicomplexan parasites Plasmodium falciparum and Toxoplasma gondii and anti- Page 1 S1 Supporting material Tetraoxanes as …
Number of citations: 0 www.shd-pub.org.rs
D Opsenica, J Radivojevic, IZ Matić… - Journal of the Serbian …, 2015 - cer.ihtm.bg.ac.rs
… was transformed into gemdihydroperoxide 17 using 50 % H2O2 in the presence of Re2O7 as catalyst,36 which was further coupled with benzyl 4-oxocyclohexanecarboxylate 1535a,37 …
Number of citations: 8 cer.ihtm.bg.ac.rs

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